synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene
synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene
An In-depth Technical Guide to the Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene, a significant intermediate in organic synthesis. The primary synthetic route involves a base-catalyzed Henry condensation reaction between 2,5-dimethoxybenzaldehyde (B135726) and nitroethane. This document details various experimental protocols, presents a comparative analysis of different catalytic systems and reaction conditions, and includes visual diagrams of the reaction pathway and experimental workflow to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
1-(2,5-Dimethoxyphenyl)-2-nitropropene, with the chemical formula C₁₁H₁₃NO₄ and CAS Number 18790-57-3, is a crystalline solid that serves as a key precursor in the synthesis of various psychoactive compounds and other pharmacologically relevant molecules.[1][2] Its synthesis is a practical application of the Henry reaction, a classic carbon-carbon bond-forming method that joins a nitroalkane with an aldehyde or ketone.[3][4] The efficiency of this synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions, which influence product yield and purity. This guide consolidates and compares several documented methodologies to provide a clear and detailed resource for its preparation.
Reaction Mechanism: The Henry Condensation
The synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene is achieved through a Henry condensation, also known as a nitroaldol reaction.[1][3] The general mechanism proceeds as follows:
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Deprotonation: A basic catalyst abstracts an acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion.[1]
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Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. This step forms a β-nitro alkoxide intermediate.[3]
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Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-nitro alcohol.[3]
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Dehydration: The β-nitro alcohol readily undergoes dehydration, often facilitated by the reaction conditions (e.g., heat), to yield the final product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, and a water molecule.[1][4] The removal of water helps to drive the reaction to completion.[1]
This process is illustrated in the reaction pathway diagram below.
Comparative Data of Synthesis Protocols
The choice of catalyst and solvent system significantly impacts the reaction's yield and duration. Various methods have been documented, each with distinct advantages. The following table summarizes quantitative data from several prominent protocols.
| Method / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethylenediamine (B42938) Diacetate (EDDA) | Isopropanol (B130326) (IPA) | 60-65 | 1.5 | 89.3 (recrystallized) | High yield and relatively short reaction time.[5] |
| Ethylenediamine / Acetic Acid | Isopropanol (IPA) | Reflux | 4 | 60 (recrystallized) | A two-component catalyst system.[6] |
| n-Butylamine | Ethanol | Reflux (~80) | 5-6 | - | A common primary amine catalyst for this reaction.[7] |
| Cyclohexylamine (B46788) | Glacial Acetic Acid | ~80 | 3 | 116 (crude) | Acetic acid serves as both solvent and acidic promoter.[5] |
| Ammonium Acetate | Nitromethane (excess) | Reflux | 2.5 | 85 (crude) | A classic method for nitrostyrene (B7858105) synthesis.[8] |
Detailed Experimental Protocols
Below are detailed methodologies for two of the most effective synthesis procedures identified from the literature.
Protocol 1: High-Yield Synthesis using Ethylenediamine Diacetate (EDDA)[5]
This protocol is noted for its high yield and efficiency.
Reagents and Materials:
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2,5-Dimethoxybenzaldehyde (20.0 g)
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Ethylenediamine Diacetate (EDDA) (2.16 g, 0.1 eq)
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Nitroethane (11.7 g, 1.3 eq)
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Isopropanol (IPA), reagent grade (95 mL for reaction, plus cold IPA for washing)
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Methanol (B129727) (MeOH), reagent grade (50 mL for recrystallization, plus cold MeOH for washing)
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250 mL Beaker, magnetic stirrer, hotplate, filtration apparatus
Procedure:
-
Setup: Place 95 mL of isopropanol in a 250 mL beaker equipped with a magnetic stir bar on a hotplate/stirrer.
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Dissolution: Add 20.0 g of 2,5-dimethoxybenzaldehyde and 2.16 g of EDDA to the beaker. Heat the mixture slightly while stirring until all solids are completely dissolved.
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Addition of Nitroethane: Add 11.7 g of nitroethane to the solution.
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Reaction: Continue heating and stirring. Maintain the reaction temperature at 60-65°C for 1.5 hours.
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Crystallization: Stopper the beaker and set it aside to cool. Allow crystallization to proceed for several days until a thick slurry of crystals forms.
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Filtration and Washing: Filter the crystal slurry under vacuum. Wash the collected crystals (filter cake) and the beaker with a small amount of cold isopropanol.
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Recrystallization: Transfer the crude crystals to a clean beaker and add 50 mL of methanol. Heat the mixture on a water bath until the crystals dissolve.
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Final Crystallization: Stopper the beaker, allow it to cool to room temperature, and then transfer it to a refrigerator for at least 12 hours to ensure complete crystallization.
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Final Product Isolation: Filter the recrystallized product, wash the bright yellow crystals with cold methanol, and allow them to air dry completely.
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Expected Yield: ~24.0 g (89.3%) of pure 1-(2,5-dimethoxyphenyl)-2-nitropropene.
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Protocol 2: Synthesis using Cyclohexylamine in Acetic Acid[5]
This method utilizes an acidic solvent and a primary amine catalyst, resulting in a very high crude yield.
Reagents and Materials:
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2,5-Dimethoxybenzaldehyde (2.0 g)
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Nitroethane (1.3 mL)
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Cyclohexylamine (4.0 mL)
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Glacial Acetic Acid (10 mL)
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Dichloromethane (B109758) (DCM) for extraction
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Water
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Reaction flask, heating mantle, separation funnel, rotary evaporator
Procedure:
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Dissolution: Dissolve 2.0 g of 2,5-dimethoxybenzaldehyde in 10 mL of glacial acetic acid in a suitable reaction flask.
-
Addition of Reagents: Add 1.3 mL of nitroethane to the solution, followed by the addition of 4.0 mL of cyclohexylamine while swirling the flask.
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Reaction: Heat the mixture at approximately 80°C for 3 hours.
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Workup: Allow the reaction mixture to cool to room temperature. Add dichloromethane (DCM) to extract the product.
-
Extraction: Transfer the mixture to a separation funnel and wash the organic layer once with water.
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Isolation: Separate the organic layer and evaporate the DCM under reduced pressure. A yellow-orange oil will remain.
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Crystallization: Allow the oil to stand overnight. It will solidify into dark yellow crystals.
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Expected Yield: ~2.61 g (116% crude yield, may contain impurities). Further recrystallization from methanol or isopropanol is recommended for purification.
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Experimental Workflow Visualization
The general laboratory procedure for the synthesis, from setup to final product, can be visualized as a standard workflow.
Conclusion
The synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene via the Henry condensation of 2,5-dimethoxybenzaldehyde and nitroethane is a well-established and versatile reaction. The highest reported yields and most efficient reaction times are achieved using ethylenediamine diacetate (EDDA) as a catalyst in isopropanol, providing a recrystallized yield of nearly 90%.[5] Alternative methods using other amine catalysts like cyclohexylamine or n-butylamine are also effective.[5][7] The selection of a specific protocol may depend on the availability of reagents, desired purity, and scalability requirements. The detailed procedures and comparative data in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. n-butylamine condensations [chemistry.mdma.ch]
- 8. reddit.com [reddit.com]

